3,3'-Dichlorobenzhydrol

Catalog No.
S3075206
CAS No.
35190-12-6
M.F
C13H10Cl2O
M. Wt
253.12
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Dichlorobenzhydrol

CAS Number

35190-12-6

Product Name

3,3'-Dichlorobenzhydrol

IUPAC Name

bis(3-chlorophenyl)methanol

Molecular Formula

C13H10Cl2O

Molecular Weight

253.12

InChI

InChI=1S/C13H10Cl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H

InChI Key

IBLHIEZLGKFQRW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)O

Solubility

not available

3,3'-Dichlorobenzhydrol is an organic compound with the molecular formula C13H10Cl2OC_{13}H_{10}Cl_2O and a molecular weight of 253.12 g/mol. It features two chlorine atoms attached to the benzene ring at the 3,3' positions, along with a hydroxyl group (-OH) that contributes to its classification as a benzhydrol derivative. This compound is often utilized in biochemical research, particularly in proteomics, due to its potential reactivity and ability to participate in various

, primarily due to the presence of the hydroxyl group and the chlorinated aromatic system. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to various derivatives.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The compound can also be reduced to yield corresponding alcohols or other functional groups.

These reactions highlight its versatility as a reactant in organic synthesis and industrial applications.

Research indicates that 3,3'-Dichlorobenzhydrol exhibits biological activity that may include:

  • Antimicrobial Properties: Some studies suggest that chlorinated benzhydrol derivatives possess antimicrobial activity against various pathogens.
  • Potential Toxicity: The compound may exhibit toxic effects at certain concentrations, necessitating careful handling in laboratory settings. It has been noted that exposure can lead to allergic skin reactions and other health hazards upon inhalation or skin contact .

Several methods are available for synthesizing 3,3'-Dichlorobenzhydrol:

  • Chlorination of Benzhydrol: This method involves the chlorination of benzhydrol using chlorine gas or chlorinating agents under controlled conditions.
  • Reduction of Dichlorobenzophenone: Another approach is the reduction of 3,3'-Dichlorobenzophenone using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: This method utilizes electrophilic substitution reactions on aromatic compounds to introduce chlorine substituents at desired positions.

These synthesis routes allow for the production of 3,3'-Dichlorobenzhydrol in varying yields and purities depending on the methods employed.

3,3'-Dichlorobenzhydrol finds applications in several fields:

  • Biochemical Research: It is used as a reagent in proteomics and other biochemical assays due to its reactivity with proteins and other biomolecules.
  • Pharmaceutical Industry: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Chemical Manufacturing: It is utilized in the production of dyes and pigments owing to its chlorinated structure which can enhance color properties.

Interaction studies involving 3,3'-Dichlorobenzhydrol have focused on its reactivity with biological molecules:

  • Protein Binding Studies: Research has shown that this compound can interact with amino acids and proteins, potentially affecting their structure and function.
  • Enzyme Inhibition: Some studies suggest that it may act as an inhibitor for specific enzymes, which could have implications for drug design and development.

These interactions underline the importance of understanding the biochemical behavior of this compound in various applications.

Several compounds share structural similarities with 3,3'-Dichlorobenzhydrol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4,4'-DichlorobenzhydrolC13H10Cl2OC_{13}H_{10}Cl_2OChlorine substitution at different positions
3,3'-DichlorobenzophenoneC13H8Cl2OC_{13}H_{8}Cl_2OContains a carbonyl group instead of hydroxyl
2,4'-DichlorobenzhydrolC13H10Cl2OC_{13}H_{10}Cl_2ODifferent chlorine positioning affecting reactivity
BenzhydrolC13H12OC_{13}H_{12}ONo chlorine substituents; simpler structure

The unique positioning of chlorine atoms in 3,3'-Dichlorobenzhydrol contributes to its distinct chemical properties and biological activities compared to these similar compounds. Its specific reactivity patterns make it particularly useful in synthetic organic chemistry and pharmaceutical applications.

XLogP3

4

Dates

Modify: 2023-08-18

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